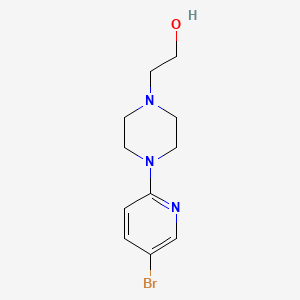

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Description

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a piperazine derivative featuring a 5-bromo-substituted pyridine ring and a terminal ethanol group. Its molecular formula is C₁₁H₁₅BrN₄O, with a molar mass of approximately 315.18 g/mol (calculated). The compound’s ethanol moiety may improve solubility in polar solvents, a feature critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPIGYYBSKBDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634138 | |

| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-69-4 | |

| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Starting Materials

The synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol typically begins with:

- 5-Bromopyridine : A key brominated heterocyclic compound.

- Piperazine : A cyclic amine that serves as a building block in the synthesis.

- Ethylene oxide or related reagents : Used to introduce the ethanol group.

Synthetic Routes

The following methods outline the common synthetic routes for the preparation of this compound:

Route 1: Direct Reaction of Piperazine with 5-Bromopyridine

-

- Combine piperazine and 5-bromopyridine in a suitable solvent such as dimethylformamide (DMF) or ethanol.

- Heat the mixture under reflux conditions to facilitate nucleophilic substitution.

-

- After the formation of the intermediate, ethylene oxide is introduced to add the ethanol moiety.

-

- The crude product is purified using column chromatography or recrystallization techniques.

Route 2: Two-Step Synthesis via Intermediate Formation

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields associated with different synthetic routes:

Analytical Techniques for Characterization

To ensure the structural integrity and purity of synthesized compounds, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is utilized to confirm the presence of specific protons in the piperazine and ethanol moieties, providing insights into molecular structure.

Mass Spectrometry (MS)

Mass spectrometry helps verify molecular weight and identify fragmentation patterns characteristic of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of synthesized compounds, ensuring that impurities are minimized to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromopyridine moiety can be reduced to the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups, such as amino or hydroxyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceutical agents aimed at treating neurological and psychiatric disorders. Its structural features allow it to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Materials Science

- Advanced Materials : 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is utilized in developing advanced materials such as polymers and coatings. Its unique structural properties lend themselves to applications in creating materials with specific functional characteristics.

Biological Research

- Target Interaction Studies : The compound is employed in research investigating the interactions between small molecules and biological targets like enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Chemical Synthesis

- Intermediate in Organic Synthesis : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities that may have valuable applications in various fields.

Case Studies and Research Findings

Several studies have explored the biological evaluation and potential applications of this compound:

- Antichlamydial Activity Study : Research indicated that derivatives based on similar scaffolds demonstrated selective activity against Chlamydia, suggesting modifications could enhance efficacy.

- Antimicrobial Spectrum Assessment : Various compounds were tested against different bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency.

- Mechanistic Insights : Studies focused on understanding how structural elements affect binding affinities and interaction mechanisms with target proteins.

Mechanism of Action

The mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in the target protein, while the piperazine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can be contextualized by comparing it to related piperazine-ethanol derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Piperazine-Ethanol Derivatives

Key Comparison Points

Substituent Effects on Electronic Properties: The bromopyridine group in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in receptor binding. In contrast, the aminomethylpyridine derivative (C₁₂H₂₀N₄O) has an electron-donating group, altering electronic density and solubility . Pyrimidine-based analogs (e.g., 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol) exhibit dual nitrogen atoms in the heterocycle, enhancing hydrogen-bonding capacity compared to pyridine derivatives .

Biological Activity Trends: Piperazine-sulfonyl derivatives (e.g., in ) show antiproliferative activity, suggesting that bromine’s steric bulk in the target compound could similarly enhance interactions with kinase targets .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for bromoethyl intermediates (e.g., ’s use of 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone in ethanol with triethylamine) . Aminomethylpyridine derivatives () require milder conditions due to the reactivity of the aminomethyl group, contrasting with bromopyridine’s stability under reflux .

Biological Activity

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is an organic compound with significant biological activity, particularly in pharmacological contexts. This compound, a derivative of piperazine, features a bromopyridine moiety linked to a piperazine ring and an ethanol group. Its structural characteristics contribute to its interaction with various biological targets, including receptors and enzymes, which can modulate their activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H15BrN4O, with a molecular weight of approximately 287.156 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity, making it a valuable subject for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrN4O |

| Molecular Weight | 287.156 g/mol |

| Melting Point | 97–99 °C |

| Boiling Point | 449.1 °C |

| Density | 1.507 g/cm³ |

The mechanism of action for this compound involves its ability to interact with specific molecular targets. The bromopyridine moiety can form π-π stacking interactions with aromatic residues in target proteins, while the piperazine ring facilitates hydrogen bonding and electrostatic interactions. These interactions can lead to various biological effects, including:

- Receptor Binding : The compound has been shown to bind effectively to certain receptors, influencing their activity.

- Enzyme Modulation : It may modulate the activity of specific enzymes, potentially leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : The compound has demonstrated selective activity against certain pathogens, such as Chlamydia. Studies have indicated its potential as a starting point for developing new drugs targeting this pathogen .

- Antibacterial Effects : In various studies, it has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

- Therapeutic Applications : Due to its unique structure, the compound may be explored for applications in treating diseases associated with receptor dysregulation or enzyme malfunction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol | Contains a pyrimidine ring instead of a pyridine |

| 4-(5-Bromopyridin-2-yl)piperazine | Lacks the ethanol group |

| 2-(4-(5-Chloropyridin-2-yl)piperazin-1-yl)ethanol | Contains chlorine instead of bromine |

The combination of bromopyridine and ethanol moieties in this compound allows for diverse chemical reactivity and interactions with biological targets, setting it apart from similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antichlamydial Activity Study : A study highlighted that derivatives based on similar scaffolds showed selective activity against Chlamydia, indicating that modifications could enhance efficacy .

- Antimicrobial Spectrum Assessment : Various compounds were tested against different bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency .

- Mechanistic Insights : Research has delved into understanding how structural elements affect binding affinities and interaction mechanisms with target proteins .

Q & A

Q. What are the established synthetic routes for preparing 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A generalized protocol involves refluxing 5-bromo-2-chloropyridine with piperazine derivatives in ethanol under basic conditions (e.g., KOH) to form the piperazine-pyridine core, followed by functionalization with ethanolamine . Optimization strategies include:

- Catalysis: Use of phase-transfer catalysts to enhance reaction rates.

- Solvent Selection: Ethanol or acetonitrile for improved solubility of intermediates.

- Monitoring: TLC or HPLC to track reaction progress and minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- Spectroscopy: ¹H/¹³C NMR to confirm the piperazine ring, bromopyridine, and ethanol moieties. IR spectroscopy for hydroxyl (-OH) and C-Br bond validation .

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak).

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Pharmacopeial methods, such as ammonium acetate buffer (pH 6.5) mobile phases, ensure reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to GHS guidelines for similar piperazine derivatives:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

- Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and compare peak areas .

- pH Stability: Prepare buffered solutions (pH 1–12) and analyze degradation products using LC-MS. Note: Current data gaps (e.g., decomposition products) require empirical testing .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Investigate Suzuki-Miyaura or Buchwald-Hartwig coupling using the 5-bromopyridine moiety:

- Catalyst Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 for aryl-aryl bond formation.

- Kinetic Analysis: Use in-situ NMR to track intermediates and optimize ligand-metal ratios.

- Computational Modeling: DFT calculations to predict transition states and regioselectivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the piperazine-ethanol scaffold?

Methodological Answer:

- Analog Synthesis: Replace the 5-bromo group with Cl, F, or methyl to assess electronic effects.

- Biological Assays: Test analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand binding assays.

- QSAR Modeling: Corrogate substituent effects with activity data using CoMFA or machine learning .

Q. What strategies are recommended for assessing the compound’s potential toxicity and environmental impact?

Methodological Answer:

- In Vitro Toxicity: Perform Ames tests (bacterial mutagenicity) and MTT assays on mammalian cell lines.

- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity.

- Degradation Studies: Employ advanced oxidation processes (e.g., UV/H₂O₂) to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.